molecular formula C4H10N2S B7722556 N,N,N'-trimethylcarbamimidothioic acid

N,N,N'-trimethylcarbamimidothioic acid

Cat. No.: B7722556
M. Wt: 118.20 g/mol
InChI Key: JAEZSIYNWDWMMN-UHFFFAOYSA-N
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Description

N,N,N'-Trimethylcarbamimidothioic acid is a thiourea derivative characterized by a carbamimidothioic acid backbone (HN–C(=S)–NH₂) with three methyl groups substituting hydrogen atoms on the nitrogen centers. Its molecular formula is C₄H₁₁N₃S, and it belongs to a class of compounds widely studied for their applications in organic synthesis, catalysis, and pharmaceuticals. The compound’s structure allows for versatile reactivity, particularly in nucleophilic substitution and coordination chemistry, due to the electron-rich sulfur atom and methyl-substituted amine groups.

Properties

IUPAC Name

N,N,N'-trimethylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c1-5-4(7)6(2)3/h1-3H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEZSIYNWDWMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-trimethylcarbamimidothioic acid typically involves the reaction of trimethylamine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(CH3  \text{(CH}_3\ (CH3​ 

Comparison with Similar Compounds

Table 1: Key Differences in Substituents and Reactivity

Compound Name Molecular Formula Substituents Key Functional Groups Applications/Reactivity Reference
This compound C₄H₁₁N₃S Three methyl groups on N-atoms –C(=S)–, –N(CH₃)₂, –NHCH₃ Potential catalyst, synthetic intermediate
Carbamimidothioic acid, N-cyano-N'-methyl-, Methyl Ester C₅H₇N₃S₂ Cyano (–CN), methyl ester (–OCH₃) –C(=S)–, –CN, –OCH₃ Pharmaceutical intermediate
Methanimidamide, N,N-dimethyl-N'-(3-methylphenyl)- C₁₀H₁₄N₂ 3-Methylphenyl, dimethylamine –C(=NH)–, –N(CH₃)₂ Ligand in coordination chemistry
Carbamimidothioic acid, N,N-diphenyl-N'-[(phenylamino)thioxomethyl]-, phenylmethyl ester C₂₇H₂₃N₃S₂ Diphenyl, benzyl ester –C(=S)–, –S–, aromatic rings Organic synthesis, complexation agent

Key Observations:

  • Substituent Effects: The methyl groups in this compound enhance solubility in non-polar solvents compared to phenyl-substituted analogs (e.g., the diphenyl derivative in ).
  • Electron-Withdrawing Groups: The cyano group in the N-cyano derivative () increases electrophilicity at the sulfur atom, favoring nucleophilic attacks, whereas methyl groups in the target compound promote electron donation.

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Property This compound (Estimated) Methanimidamide, N,N-dimethyl-N'-(3-methylphenyl)- Carbamimidothioic Acid, N-cyano-N'-methyl-, Methyl Ester
Molecular Weight 133.22 g/mol 162.23 g/mol 181.27 g/mol
Boiling Point (Calc.) ~500–550 K (Joback method) 548.98 K (Joback) Not reported
Solubility Moderate in polar aprotic solvents (e.g., DMF) Low in water; soluble in chloroform High in organic esters
  • Thermal Stability : Methyl groups likely improve thermal stability compared to esters (e.g., ), which may decompose at lower temperatures due to ester hydrolysis.
  • Hydrogen Bonding : The absence of hydroxyl groups in this compound reduces hydrogen bonding capacity relative to unsubstituted carbamimidothioic acids, affecting crystallization behavior.

Research Findings and Trends

  • Toxicity : Methylated carbamimidothioic acids generally exhibit lower acute toxicity compared to aromatic derivatives (e.g., ), as phenyl groups may introduce metabolic resistance.
  • Catalytic Applications : Compounds with –C(=S)– groups, like the target compound, are explored in asymmetric catalysis, leveraging sulfur’s lone pairs for substrate activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N,N'-trimethylcarbamimidothioic acid
Reactant of Route 2
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N,N,N'-trimethylcarbamimidothioic acid

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